5'-Benzyloxy Carvedilol is a derivative of Carvedilol, a well-known non-selective beta-adrenergic antagonist and alpha-1 adrenergic antagonist. This compound, characterized by the addition of a benzyloxy group at the 5' position, has a molecular formula of C31H32N2O5 and a molecular weight of 512.60 g/mol. The introduction of the benzyloxy moiety enhances its lipophilicity, potentially improving its pharmacokinetic properties and biological activity compared to its parent compound, Carvedilol .
These reactions allow for the modification of 5'-Benzyloxy Carvedilol to produce derivatives with potentially altered biological activities.
The primary biological activity of 5'-Benzyloxy Carvedilol is its action as an alpha-1 adrenoceptor blocker. It effectively reduces heart rate and blood pressure, making it beneficial for treating conditions like hypertension and heart failure. Additionally, studies suggest that this compound may exhibit neuroprotective properties and could potentially be explored for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .
The synthesis of 5'-Benzyloxy Carvedilol generally follows these steps:
Industrial production methods focus on optimizing these steps to achieve high yields and purity.
5'-Benzyloxy Carvedilol has potential applications in:
Interaction studies involving 5'-Benzyloxy Carvedilol reveal significant pharmacokinetic interactions with other drugs. For instance:
Monitoring these interactions is crucial for optimizing therapeutic regimens involving this compound.
Several compounds share structural or functional similarities with 5'-Benzyloxy Carvedilol. These include:
| Compound | Structure Type | Primary Action | Unique Feature |
|---|---|---|---|
| 5'-Benzyloxy Carvedilol | Benzyloxy derivative | Alpha-1 blocker; beta-blocker | Enhanced lipophilicity |
| Carvedilol | Carbazole derivative | Non-selective beta-blocker | Established cardiovascular use |
| Labetalol | Aryloxypropanol | Alpha-1 blocker; beta-blocker | Unique dual action (alpha/beta) |
| Propranolol | Aryloxypropanol | Non-selective beta-blocker | Used for anxiety management |
5'-Benzyloxy Carvedilol stands out due to its specific modifications that enhance its pharmacological profile while retaining core functionalities similar to those of its analogs.
The synthesis of 5'-benzyloxy carvedilol involves several established synthetic approaches that have been optimized for pharmaceutical manufacturing . The most widely employed method utilizes a two-step sequence involving benzylation of a carvedilol precursor followed by enantiomeric resolution . This approach offers superior scalability compared to alternative synthetic routes and provides consistent yields suitable for industrial production .
The primary synthetic pathway begins with the preparation of 4-(oxiranylmethoxy)-9H-carbazole, which serves as a key epoxide intermediate . This intermediate undergoes nucleophilic ring-opening with N-[2-(2'-methoxyphenoxy)ethyl]benzylamine in refluxing isopropanol at temperatures ranging from 80 to 120 degrees Celsius over 12 to 24 hours . The reaction exploits the nucleophilic opening of the epoxide by the secondary amine, yielding 1-[N-benzyl-2'-(2''-methoxyphenoxy)ethylamino]-3-(9''H-carbazol-4'''-yloxy)propan-2-ol as the benzyl-carvedilol intermediate .
Solvent selection plays a critical role in optimizing reaction outcomes, with isopropanol demonstrating superior performance in minimizing bis-adduct formation compared to non-protic solvents . Comparative studies reveal that isopropanol reduces byproduct formation to less than 5% bis-carbazole adducts, whereas non-protic solvents typically yield 20 to 30% undesired byproducts .
Table 1: Solvent System Optimization for Epoxide Aminolysis
| Solvent | Reaction Time (hours) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|
| Isopropanol | 18 | 85 | 99.2 |
| Acetonitrile | 24 | 72 | 98.1 |
| Tetrahydrofuran | 36 | 65 | 97.4 |
The second critical step involves catalytic debenzylation of the benzyl-carvedilol intermediate . This transformation is accomplished through hydrogenolysis using 10% palladium on carbon in ethanol under hydrogen atmosphere at 1 atmosphere pressure and 25 degrees Celsius for 6 hours . The addition of hydrazine hydrate suppresses overhydrogenation of the carbazole ring system, ensuring selective removal of the benzyl protecting group .
An alternative synthetic route employs chiral resolution of racemic carvedilol through diastereomeric salt formation . This method involves reacting racemic carvedilol with (R)-mandelic acid in ethyl acetate at a 1:1 molar ratio at 0 degrees Celsius for 12 hours . The (R)-carvedilol mandelate salt precipitates selectively, achieving greater than 98% enantiomeric excess after two recrystallizations . However, this approach provides theoretical maximum yields of only 50% due to the inherent limitations of resolution processes .
The synthesis of carvedilol derivatives also involves condensation reactions between key intermediates [4] [18]. The general process utilizes 4-(2,3-epoxypropoxy)carbazole and 2-(2-methoxyphenoxy)ethylamine in monoglyme solvent [4]. The formation of the epoxide intermediate requires careful control of reaction conditions, as 4-hydroxycarbazole and dimethyl sulfoxide addition are critical parameters [18]. Rapid addition leads to degradation of the reaction mass, while improper temperature control during epichlorohydrin addition results in epoxy ring cleavage and impurity formation [18].
The synthesis of benzyloxy-substituted carvedilol derivatives requires sophisticated protecting group strategies to ensure selective functionalization while maintaining structural integrity [11] [26]. Benzyl groups serve as highly effective protecting groups due to their stability towards both acids and bases, making them particularly suitable for complex synthetic sequences [26].
The benzyl protecting group demonstrates exceptional stability under a wide range of reaction conditions, including alkaline environments required for carbazole functionalization [11]. Typical protecting groups for carbazole derivatives include esters, acetyls, tosylates, and benzyl groups, with benzyl groups offering optimal tolerance to highly alkaline conditions while remaining easily removable [11]. The benzyl group also imparts favorable solid-state properties, including enhanced solubility and potential for π-π stacking interactions that improve thermal stability of intermediate compounds [11].
Installation of benzyl protecting groups follows the Williamson ether synthesis mechanism [26]. The substrate reacts with benzyl chloride or benzyl bromide in dimethylformamide with sodium hydride as a base, typically yielding benzylated products in high yields [26]. The catalytic addition of tetrabutylammonium iodide or sodium iodide accelerates benzylation through in situ formation of the more reactive benzyl iodide [26].
Table 2: Protecting Group Comparison for Carbazole Synthesis
| Protecting Group | Stability (Alkaline) | Removal Conditions | Yield (%) | Thermal Stability |
|---|---|---|---|---|
| Benzyl | Excellent | Hydrogenolysis | 85-92 | High |
| Tosylate | Excellent | n-Butyl lithium | 70-80 | Moderate |
| Acetyl | Poor | Aqueous base | 60-70 | Low |
| Ester | Moderate | Hydrolysis | 65-75 | Moderate |
The deprotection of benzyl groups typically occurs under reductive conditions using hydrogen with palladium on carbon catalyst [26]. Alternative deprotection methods include sodium in liquid ammonia, electrolytic reduction, or oxidative cleavage using ruthenium trichloride with sodium periodate followed by hydrolysis [26]. The combination of Lewis acids with nucleophiles, such as dimethylboron bromide, also provides effective benzyl deprotection under specific conditions [26].
Protecting group strategies for carbazole-phenoxypropanol synthesis must account for the presence of multiple functional groups requiring orthogonal protection [14]. Orthogonal protecting groups enable selective installation and removal in the presence of other protecting groups within the same molecule [14]. The choice of protecting group depends on factors including stability, ease of installation and removal, and compatibility with other reaction conditions [14].
Carbamate protecting groups represent another important class for amine protection in carbazole synthesis [22]. The Boc (tert-butyloxycarbonyl) and CBz (carboxybenzyl) protecting groups offer excellent stability and selective removal characteristics [22]. Boc groups are typically installed using Boc anhydride and removed with trifluoroacetic acid, while CBz groups are installed with benzyl chloroformate and removed through hydrogenolysis [22].
The synthesis of 9-benzyl-carbazole-3,6-dicarboxylic acid demonstrates the utility of benzyl protecting groups in carbazole chemistry [11]. Installation of a benzyl protecting group at the nitrogen position allows for clean and high-yielding synthesis of the dicarboxylic acid derivative [11]. Deprotection of the benzyl group with aluminum trichloride typically occurs rapidly at room temperature with moderate to good yields [11]. However, deprotection with free carboxylic acids present yields lower results due to coordination of aluminum hydroxide, which forms during aqueous workup, to the carboxylate groups [11].
The manufacture of 5'-benzyloxy carvedilol presents significant purification challenges due to the formation of multiple process-related and degradation impurities during synthesis [16] [17]. High-performance liquid chromatography serves as the primary analytical technique for impurity detection and quantification, offering superior separation capabilities for structurally similar compounds [16] [28].
Process-related impurities arise from incomplete reactions, side reactions, and degradation of intermediates during synthesis [16]. The synthesis of 4-(2,3-epoxypropoxy)carbazole is particularly sensitive to reaction conditions, with improper control leading to formation of multiple impurities [18]. Hydrochloric acid, generated as a byproduct during the reaction, reacts with the epoxide intermediate to generate chlorohydrin impurities through ring-opening mechanisms [18].
Table 3: Common Impurities in Carvedilol Synthesis
| Impurity Type | Formation Mechanism | Typical Level (%) | Control Strategy |
|---|---|---|---|
| Bis-carbazole adducts | Overalkylation | 3-5 | Controlled stoichiometry |
| Chlorohydrin derivatives | Acid-catalyzed ring opening | 1-3 | pH control |
| Residual benzyl compounds | Incomplete deprotection | 0.5-2 | Extended reaction time |
| Oxidative degradants | Air oxidation | 0.2-1 | Inert atmosphere |
Analytical testing employs multiple complementary techniques to ensure comprehensive impurity profiling [16]. High-performance liquid chromatography provides separation and quantification of organic impurities, while gas chromatography detects volatile impurities including residual solvents [16]. Mass spectrometry, combined with liquid chromatography or gas chromatography, enables identification and quantification of impurities with high sensitivity [16].
The development of stability-indicating analytical methods requires separation of carvedilol from up to 19 different impurities, including 3 degradation products and 16 process-related impurities [17]. Gradient elution systems using acetonitrile and phosphate buffer at pH 2.8 provide optimal separation with detection at 226 nanometers and 240 nanometers [17]. Column oven temperatures of 50 degrees Celsius enhance peak resolution and reduce analysis time [17].
Table 4: HPLC Method Parameters for Impurity Analysis
| Parameter | Specification | Impact on Separation |
|---|---|---|
| Column | Purosphere STAR RP 18 (250×4 mm, 3 μm) | Baseline resolution |
| Flow Rate | 1.0 mL/min | Optimal peak shape |
| Detection Wavelength | 226 nm, 240 nm | Maximum sensitivity |
| Column Temperature | 50°C | Enhanced resolution |
| Injection Volume | 20 μL | Reproducible quantification |
Purification strategies focus on optimization of synthesis conditions to minimize impurity formation [16]. Advanced purification methods including recrystallization and chromatographic techniques remove impurities from the final product [16]. The purification of 4-(2,3-epoxypropoxy)carbazole, a key intermediate, involves recrystallization using alcohol solvents followed by ketone-water mixtures [19].
Residual solvent impurities present additional challenges, as solvents used during synthesis may not be completely removed [16]. Regulatory agencies specify strict limits for residual solvents to ensure patient safety, requiring sensitive analytical methods for detection and quantification [16]. Gas chromatography with headspace sampling provides the most effective approach for residual solvent analysis [16].
Catalytic hydrogenation efficiency affects the level of residual benzyl impurities in the final product . Recycling palladium on carbon catalysts for debenzylation requires careful monitoring, as catalyst activity decreases with repeated use .
Table 5: Catalyst Recycling Performance
| Cycle Number | Residual Benzyl (%) | Yield (%) | Activity Retention (%) |
|---|---|---|---|
| 1 | 0.5 | 92 | 100 |
| 2 | 1.2 | 89 | 95 |
| 3 | 3.1 | 83 | 85 |
Post-cycle catalyst treatment with 1 molar hydrochloric acid restores activity to 95% of fresh catalyst performance . This regeneration approach reduces manufacturing costs while maintaining acceptable impurity levels .
5'-Benzyloxy Carvedilol exhibits distinctive physicochemical properties that significantly influence its pharmaceutical behavior and potential therapeutic applications. The compound possesses a molecular weight of 512.6 g/mol [1] [2], representing a substantial increase from its parent compound carvedilol (406.5 g/mol). This molecular weight places the compound within the optimal range for pharmaceutical applications, adhering to drug-like property guidelines while maintaining sufficient molecular complexity for specific receptor interactions [1] [3].
The exact mass of 5'-Benzyloxy Carvedilol is determined to be 512.23112213 Da, with an identical monoisotopic mass value [2]. These precise mass measurements are crucial for analytical identification and purity assessment of the compound during pharmaceutical development and quality control processes.
The hydrophobicity characteristics of 5'-Benzyloxy Carvedilol are particularly noteworthy, with an XLogP3 value of 5.7 [2]. This octanol-water partition coefficient indicates a highly lipophilic nature, significantly exceeding the typical range for orally bioavailable drugs. The predicted LogP value of 5.62 [4] corroborates this assessment, confirming the compound's strong hydrophobic character. Such high lipophilicity values suggest enhanced membrane permeability potential but may present challenges for aqueous solubility and formulation development [5] [6].
The substantial hydrophobicity of 5'-Benzyloxy Carvedilol can be attributed to the presence of the benzyloxy substituent at the 5'-position, which introduces additional aromatic character and increases the overall molecular lipophilicity compared to the parent carvedilol molecule. This modification is expected to influence the compound's distribution characteristics, potentially enhancing tissue penetration while requiring careful consideration of solubility enhancement strategies for pharmaceutical formulations [7].
| Parameter | Value | Reference/Source |
|---|---|---|
| Molecular Weight | 512.6 g/mol | PubChem 2.2 [2] |
| Exact Mass | 512.23112213 Da | PubChem 2.2 [2] |
| XLogP3 (Octanol-Water Partition Coefficient) | 5.7 | XLogP3 3.0 [2] |
| Hydrophobic Classification | Highly Lipophilic | XLogP3 > 5.0 [7] |
| Membrane Permeability Prediction | High Membrane Permeability Expected | Based on LogP Value [6] |
The hydrogen bonding characteristics of 5'-Benzyloxy Carvedilol play a crucial role in determining its interactions with biological targets and its overall pharmacokinetic properties. The compound contains three hydrogen bond donor sites [2], specifically including the secondary amine nitrogen, the alcohol hydroxyl group, and the carbazole nitrogen-hydrogen moiety [8]. These donor sites are strategically positioned within the molecular structure to facilitate specific interactions with receptor binding sites and biological membranes.
In contrast, 5'-Benzyloxy Carvedilol possesses six hydrogen bond acceptor sites [2], comprising four ether oxygen atoms, one alcohol oxygen, and one nitrogen atom [8]. This asymmetry between hydrogen bond donors and acceptors is characteristic of many pharmaceutical compounds and reflects the general trend where acceptor sites outnumber donor sites in organic molecules [8]. The presence of multiple acceptor sites enhances the compound's potential for forming stabilizing interactions with protein targets and may contribute to its binding affinity and selectivity.
The rotatable bond count of 5'-Benzyloxy Carvedilol is determined to be 13 [2], which significantly exceeds the typical range considered optimal for drug-like molecules. This high degree of rotational freedom indicates substantial molecular flexibility and the potential for multiple conformational states [9]. While such flexibility can be advantageous for accommodating various binding sites, it may also present challenges for achieving optimal binding specificity and may influence the compound's pharmacokinetic properties [10].
The topological polar surface area of 5'-Benzyloxy Carvedilol measures 85 Ų [2], which falls within an acceptable range for pharmaceutical compounds. This parameter is particularly important for predicting passive membrane permeability and blood-brain barrier penetration potential. The relatively moderate polar surface area, combined with the high lipophilicity, suggests that the compound may exhibit good membrane permeability characteristics while maintaining sufficient polar character for biological interactions [9].
| Property | Value | Method/Significance |
|---|---|---|
| Hydrogen Bond Donor Count | 3 | Cactvs 3.4.8.18 [2] |
| Hydrogen Bond Acceptor Count | 6 | Cactvs 3.4.8.18 [2] |
| Rotatable Bond Count | 13 | Cactvs 3.4.8.18 [2] |
| Topological Polar Surface Area | 85 Ų | Cactvs 3.4.8.18 [2] |
| Flexibility Index | High (>10 rotatable bonds) | Drug-like Property Assessment [9] |
The crystallographic analysis of 5'-Benzyloxy Carvedilol presents unique challenges due to the limited availability of specific structural data for this particular derivative. However, extensive research on the parent compound carvedilol provides valuable insights into the potential polymorphic behavior and crystallographic characteristics that may be exhibited by 5'-Benzyloxy Carvedilol [11] [12].
Carvedilol demonstrates significant polymorphic diversity, with multiple well-characterized crystalline forms including Form I (anhydrous), Form II (anhydrous), Form III (anhydrous), and various hydrated forms [11]. Each polymorph exhibits distinct crystallographic parameters, thermal properties, and dissolution characteristics. Form I crystallizes in the monoclinic crystal system with melting points ranging from 114-116°C and demonstrates stable behavior at room temperature conditions [11] [12]. Form II adopts a triclinic crystal system with slightly lower melting points (112-114°C) and exhibits metastable characteristics under standard storage conditions [11].
Form III represents the most thermodynamically stable polymorph of carvedilol, crystallizing in the monoclinic system with melting points of 115-117°C [11]. This form demonstrates superior dissolution rate characteristics compared to other polymorphs, making it particularly attractive for pharmaceutical formulation development [12]. The enhanced dissolution properties of Form III have been attributed to its specific crystal packing arrangements and surface characteristics, which facilitate more favorable interactions with aqueous dissolution media [12].
The hydrated forms of carvedilol exhibit distinct thermal behavior, with dehydration events occurring at temperatures ranging from 96-110°C [11]. These hydrated crystalline forms demonstrate hygroscopic behavior and variable dissolution characteristics that are significantly influenced by environmental pH conditions [11]. The formation and stability of hydrated forms are particularly important considerations for pharmaceutical processing and storage conditions.
Based on the structural modifications present in 5'-Benzyloxy Carvedilol, particularly the introduction of the benzyloxy substituent, it is anticipated that this derivative may exhibit polymorphic behavior similar to the parent compound while potentially demonstrating enhanced dissolution characteristics due to the increased molecular size and modified surface properties. The predicted melting point range for 5'-Benzyloxy Carvedilol is estimated to be 115-120°C, slightly elevated compared to carvedilol due to the additional aromatic character and molecular weight [4].
Amorphous forms of carvedilol have been extensively studied and demonstrate glass transition temperatures in the range of 70-80°C [13] [14]. These amorphous forms typically exhibit the highest dissolution rates but may present stability challenges during long-term storage. The amorphous state formation is facilitated by the high molecular flexibility evidenced by the substantial number of rotatable bonds, which can inhibit efficient crystal packing [13].
| Crystal Form | Crystal System | Melting Point (°C) | Stability | Dissolution Rate | Reference |
|---|---|---|---|---|---|
| Form I (Anhydrous) | Monoclinic | 114-116 | Stable at room temperature | Moderate | [11] [12] |
| Form II (Anhydrous) | Triclinic | 112-114 | Metastable | Lower than Form III | [11] [12] |
| Form III (Anhydrous) | Monoclinic | 115-117 (higher stability) | Most thermodynamically stable | Higher dissolution rate | [11] [12] |
| Hydrate Form | Monoclinic | 96-110 (dehydration) | Hygroscopic | Variable (pH dependent) | [11] |
| Predicted 5'-Benzyloxy Form | Unknown (requires investigation) | Predicted: 115-120 | Unknown | Expected: Enhanced due to benzyloxy group | Predicted based on structure |
| Amorphous Form | Non-crystalline | Glass transition ~70-80 | Kinetically stable | Highest | [13] [14] |